1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine core substituted with:
- A carboxamide group linked to a 3-methylpyridin-2-yl moiety.
- A 4-(dimethylsulfamoyl)phenyl group at the 1-position of the pyrrolidine ring.
Properties
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-13-5-4-10-20-18(13)21-19(25)14-11-17(24)23(12-14)15-6-8-16(9-7-15)28(26,27)22(2)3/h4-10,14H,11-12H2,1-3H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVMRILYZTKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Ester
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Starting material : Ethyl 4-oxopentanoate.
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Reaction conditions : Heating under reflux in aqueous hydrochloric acid (HCl) to hydrolyze the ester to the γ-keto acid, followed by cyclization.
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Mechanism : Acid-catalyzed keto-enol tautomerization and nucleophilic attack by the amine group (if present).
Key parameters :
Preparation of 4-(Dimethylsulfamoyl)aniline
The sulfamoyl group is introduced via sulfonation followed by amination :
Sulfonation of Aniline
Amination with Dimethylamine
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Reagents : Dimethylamine () in tetrahydrofuran (THF).
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Conditions : Stirring at room temperature for 12 hours.
Purification : Recrystallization from ethanol/water mixture.
Amide Coupling Strategies
The final assembly involves two sequential amide bond formations:
Coupling 5-Oxopyrrolidine-3-carboxylic Acid with 4-(Dimethylsulfamoyl)aniline
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Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride ().
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Reaction : Mix the acid chloride with 4-(dimethylsulfamoyl)aniline in dry dichloromethane and triethylamine () as a base.
Coupling Intermediate A with 3-Methylpyridin-2-amine
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Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in .
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Conditions : Stir at room temperature for 24 hours.
Optimization notes :
Purification and Characterization
Crystallization
Chemical Reactions Analysis
Types of Reactions
1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit promising anticancer properties. For instance, research has focused on the inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound has shown to disrupt PRMT5 interactions with its substrate adaptor proteins, leading to synthetic lethality in cancer cells lacking the MTAP gene .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a valuable tool in biochemical research. It has been demonstrated to interact with various protein complexes, influencing their activity and stability. For example, modifications of the compound have resulted in enhanced potency and solubility, making it suitable for further pharmacological studies .
Structure-Activity Relationship (SAR) Studies
The compound serves as a model for SAR studies aimed at optimizing the efficacy of similar molecules. By modifying different functional groups within its structure, researchers can assess how these changes impact biological activity and pharmacokinetics. This approach has led to the identification of derivatives with improved characteristics for potential therapeutic applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | PRMT5 Inhibition | Identified that the compound effectively inhibits PRMT5 activity, leading to reduced viability in MTAP-deleted cancer cell lines. |
| Study B | SAR Exploration | Demonstrated that structural modifications enhanced solubility and potency, crucial for drug development processes. |
| Study C | Biochemical Interaction | Showed that the compound forms stable complexes with target proteins, suggesting potential for targeted therapy applications. |
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to enzymes, receptors, or other proteins, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key analogs were identified from literature (see Table 1), focusing on modifications to the phenyl ring, sulfonamide group, and carboxamide-linked aromatic systems.
Table 1: Structural and Functional Comparison of Analogs
Key Findings from Analog Comparisons
Phenyl Ring Modifications
- Halogen vs. Sulfamoyl Substituents: Fluorophenyl () and chlorophenyl () analogs prioritize lipophilicity and electronic effects. Sulfamoyl vs. Oxadiazole: The oxadiazole in provides metabolic resistance, whereas sulfamoyl groups (target, ) may enhance target engagement via sulfonamide-protein interactions .
Carboxamide-Linked Moieties
- Pyridinyl vs. Other Aromatic Groups: The target’s 3-methylpyridin-2-yl group (vs. 4-methylpyridinyl in ) may optimize steric interactions in binding pockets. Methyl substitution at the 3-position could reduce rotational freedom compared to 4-methyl analogs . Non-pyridinyl groups (e.g., furan in ) prioritize different pharmacokinetic profiles, such as faster absorption .
Sulfonamide Variations
- Dimethylsulfamoyl (Target) vs. Sulfonyl vs. Sulfamoyl: The dihydroisoquinolinyl-sulfonyl group in demonstrates cytotoxicity, suggesting sulfonyl-linked heterocycles may confer bioactivity .
Biological Activity
1-[4-(dimethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide, also known by its CAS number 1190256-08-6, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of key functional groups that contribute to its biological activity. The structure includes a dimethylsulfamoyl group, a pyridine moiety, and a pyrrolidine ring, which are critical for its interaction with biological targets.
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, notably cyclooxygenase (COX) enzymes. Such inhibition is crucial in the context of inflammatory diseases and pain management .
- Serotonergic Activity : Preliminary studies suggest that compounds with similar structures exhibit significant interactions with serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety disorders . This suggests potential applications in treating major depressive disorder.
- Antimicrobial Properties : There is emerging evidence that the compound may possess antimicrobial activity, particularly against certain strains of bacteria and possibly mycobacteria .
In Vitro Studies
In vitro evaluations have demonstrated that the compound can effectively inhibit COX-2 activity, a target for anti-inflammatory drugs. The structure-activity relationship (SAR) studies indicate that modifications to the dimethylsulfamoyl group enhance potency and selectivity towards COX-2 over COX-1 .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound. Results indicate favorable absorption and distribution characteristics, with significant reductions in inflammatory markers observed following administration .
Case Studies
- Case Study on Inflammatory Response : A study involving a rat model of inflammation showed that administration of the compound resulted in a significant decrease in paw edema compared to control groups. This highlights its potential as an anti-inflammatory agent.
- Depression Model : In a behavioral study using a mouse model for depression, compounds with similar structural characteristics demonstrated increased serotonin levels and improved depressive symptoms after treatment, suggesting that this compound may have similar effects .
Data Tables
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Answer:
The synthesis of this compound can be approached via stepwise functionalization and controlled reaction conditions . Key steps include:
- Amide bond formation between the pyrrolidine-3-carboxylic acid derivative and the 3-methylpyridin-2-amine moiety, using coupling agents like EDC/HOBt (adapted from carboxamide syntheses in ).
- Introduction of the dimethylsulfamoyl group via nucleophilic substitution on the phenyl ring, employing dimethylsulfamoyl chloride under anhydrous conditions (analogous to fluorophenyl derivatives in ) .
- Optimized purification via column chromatography (silica gel, gradient elution) and recrystallization to ensure >95% purity (as validated in ) .
Basic: How should researchers characterize the compound’s structural and stereochemical integrity?
Answer:
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and confirm substituent positions (as demonstrated for pyridinyl-thiazolidinone analogs in ).
- Spectroscopic analysis :
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
Advanced: How can synthetic yield be optimized for large-scale production in academic settings?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions (as applied in flow-chemistry syntheses in ).
- Continuous-flow reactors : Enhance reproducibility and scalability, reducing side reactions (e.g., via Omura-Sharma-Swern oxidation protocols in ).
- In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediates (adapted from polycationic dye-fixative syntheses in ).
Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Assay validation :
- Stereochemical considerations : Evaluate enantiomeric activity differences using chiral chromatography (critical for diastereomers in ) .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to mitigate aggregation artifacts.
Advanced: What computational strategies predict pharmacokinetic properties?
Answer:
- Molecular docking : Map interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina.
- ADMET prediction : Utilize platforms like ACD/Labs Percepta (as in ) to estimate logP, metabolic stability, and blood-brain barrier permeability .
- QSAR modeling : Corrogate substituent effects (e.g., dimethylsulfamoyl vs. fluorophenyl groups) on bioactivity (inspired by dihydropyridine SAR in ).
Basic: What analytical techniques confirm compound stability under storage?
Answer:
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (as in ) .
- Mass spectrometry : Detect hydrolysis products (e.g., free carboxylic acid from amide bond cleavage).
- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
Advanced: How to resolve NMR spectral overlap in complex mixtures?
Answer:
- 2D NMR (COSY, HSQC) : Decouple overlapping proton signals (e.g., pyrrolidine ring protons vs. pyridinyl signals).
- Isotopic labeling : Synthesize ¹³C-enriched analogs for unambiguous assignment (as applied to pyrimidinecarboxamides in ).
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
